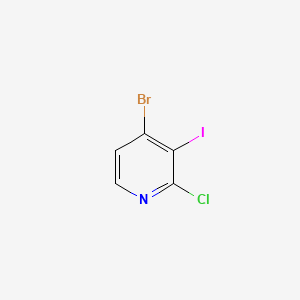

4-Bromo-2-chloro-3-iodopyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-chloro-3-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClIN/c6-3-1-2-9-5(7)4(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALKCOVKKTNNOGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Br)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30654792 | |

| Record name | 4-Bromo-2-chloro-3-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916203-52-6 | |

| Record name | 4-Bromo-2-chloro-3-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-chloro-3-iodopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Bromo-2-chloro-3-iodopyridine CAS number

An In-Depth Technical Guide to 4-Bromo-2-chloro-3-iodopyridine (CAS: 916203-52-6)

Introduction

This compound is a tri-halogenated heterocyclic compound of significant interest to the fields of medicinal chemistry, agrochemicals, and material science.[1] Its pyridine core is a common scaffold in pharmacologically active molecules, and the presence of three distinct halogen atoms (I, Br, Cl) at specific positions provides a versatile platform for sequential and site-selective functionalization.[2] The differential reactivity of the carbon-halogen bonds under conditions such as palladium-catalyzed cross-coupling makes this molecule an exceptionally valuable building block for constructing complex, multi-substituted molecular architectures.[3][4] This guide provides a comprehensive overview of its properties, a scientifically-grounded synthesis strategy, a detailed protocol for its selective functionalization, and essential safety information for researchers and drug development professionals.

Physicochemical and Structural Properties

This compound is a solid at room temperature with a molecular weight of 318.34 g/mol .[5][6] Its structural and chemical identifiers are crucial for accurate sourcing and experimental design.

| Property | Value | Source |

| CAS Number | 916203-52-6 | [5][6] |

| Molecular Formula | C₅H₂BrClIN | [5][6] |

| Molecular Weight | 318.34 g/mol | [5][6] |

| IUPAC Name | This compound | [7] |

| Canonical SMILES | C1=CN=C(C(=C1Br)I)Cl | [7] |

| Appearance | Solid | [5] |

| Purity | Typically ≥98% | [5] |

Proposed Synthesis Pathway

While multiple routes to polysubstituted pyridines exist, a robust and logical approach to this compound can be conceptualized from readily available precursors, such as 2-chloro-4-bromopyridine. The strategy involves a directed ortho-metalation followed by iodination. This methodology is analogous to established procedures for synthesizing other highly substituted halopyridines.[8][9]

Rationale of the Synthetic Approach

The synthesis hinges on the ability to selectively deprotonate the C3 position of a 2,4-dihalopyridine precursor. The chlorine atom at C2 and the bromine at C4 are electron-withdrawing, increasing the acidity of the adjacent ring protons. The C3 proton is particularly activated by the adjacent C2-chloro and C4-bromo groups. Using a strong, sterically hindered base like Lithium Diisopropylamide (LDA) at low temperatures allows for regioselective deprotonation at C3, minimizing side reactions. The resulting pyridyl anion can then be quenched with an iodine source, such as molecular iodine (I₂), to install the third halogen.

Proposed Synthesis Workflow Diagram

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. scbt.com [scbt.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Bromo-2-chloro-3-iodopyridine: A Versatile Trihalogenated Pyridine Building Block for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Polysubstituted Heterocycles

In the landscape of modern medicinal chemistry and materials science, polysubstituted heterocyclic scaffolds are of paramount importance. Their rigid frameworks and defined vectoral display of functional groups allow for the precise tuning of molecular properties, from biological activity to photophysical characteristics. Among these, the pyridine core is a privileged structure, present in a multitude of FDA-approved drugs and advanced materials.[1] The strategic introduction of multiple, orthogonally reactive halogen atoms onto this scaffold provides a powerful platform for the synthesis of complex molecular architectures via sequential and site-selective cross-coupling reactions. This guide focuses on the chemical properties and synthetic utility of a particularly valuable, yet underexplored, building block: 4-Bromo-2-chloro-3-iodopyridine.

Physicochemical and Spectroscopic Characterization

This compound is a solid at room temperature, offering ease of handling and weighing for synthetic applications.[2] Its key identifiers and physical properties are summarized in the table below. While an experimentally determined melting point is not widely reported in publicly available literature, its solid state is consistently noted by suppliers.

| Property | Value | Source(s) |

| CAS Number | 916203-52-6 | [3][4][5] |

| Molecular Formula | C₅H₂BrClIN | [3][4] |

| Molecular Weight | 318.34 g/mol | [3][4] |

| Physical State | Solid | [2] |

| Purity | ≥98% (typical) | [2] |

| Predicted XlogP | 3.2 | [4] |

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in peer-reviewed literature, its synthesis can be conceptualized based on established methodologies for the halogenation of pyridine derivatives. A plausible synthetic route could involve the sequential halogenation of a suitable pyridine precursor. For instance, a multi-step sequence starting from 2-chloropyridine could involve directed ortho-lithiation followed by iodination to introduce the iodine at the 3-position. Subsequent bromination at the 4-position would yield the target molecule. Such multi-step syntheses of highly substituted pyridines often require careful control of reaction conditions to achieve the desired regioselectivity.[6]

Reactivity and Strategic Applications in Cross-Coupling Chemistry

The synthetic utility of this compound lies in the differential reactivity of its three halogen substituents. In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond follows the general trend: C-I > C-Br > C-Cl.[7] This predictable reactivity profile allows for the sequential and regioselective functionalization of the pyridine core, making it a highly valuable building block for the synthesis of complex molecules.

This differential reactivity enables a modular approach to synthesis, where each halogen can be selectively addressed with a specific cross-coupling reaction.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. With this compound, the initial Suzuki-Miyaura coupling will selectively occur at the most reactive C-I bond at the 3-position. This allows for the introduction of an aryl or heteroaryl substituent at this position while leaving the bromo and chloro groups untouched for subsequent transformations.

Representative Protocol for Suzuki-Miyaura Coupling:

-

To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired boronic acid or boronate ester (1.1-1.5 equiv.), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).

-

Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

-

Add a palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%), under a positive pressure of the inert gas.

-

Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1).

-

Heat the reaction mixture with stirring (typically 80-100 °C) and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon triple bond between a terminal alkyne and an aryl or vinyl halide. Similar to the Suzuki-Miyaura reaction, the Sonogashira coupling of this compound will proceed with high regioselectivity at the C-I bond.

Representative Protocol for Sonogashira Coupling:

-

In an oven-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%).

-

Add a degassed solvent such as THF or DMF, followed by a suitable amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv.).

-

Add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress.

-

Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride, water, and brine.

-

Dry the organic layer, concentrate, and purify the product by chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. While the C-I bond is the most reactive, subsequent amination at the C-Br or C-Cl positions can be achieved under more forcing conditions, allowing for the stepwise introduction of different amine nucleophiles.

Representative Protocol for Buchwald-Hartwig Amination:

-

To a glovebox or a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos or a biarylphosphine ligand, 2-10 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.5-3.0 equiv.).

-

Add an anhydrous, degassed solvent such as toluene or dioxane.

-

Heat the reaction mixture with stirring (typically 80-110 °C) and monitor by TLC or LC-MS.

-

After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry the organic layer, and concentrate.

-

Purify the desired amino-substituted pyridine by column chromatography.

Sources

- 1. nbinno.com [nbinno.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. scbt.com [scbt.com]

- 4. PubChemLite - this compound (C5H2BrClIN) [pubchemlite.lcsb.uni.lu]

- 5. This compound | 916203-52-6 [chemicalbook.com]

- 6. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

4-Bromo-2-chloro-3-iodopyridine molecular weight

An In-depth Technical Guide to 4-Bromo-2-chloro-3-iodopyridine: A Strategic Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound has emerged as a highly valuable, albeit specialized, building block in modern organic synthesis and medicinal chemistry. Its trifunctionalized pyridine core, featuring three distinct halogen atoms, offers a platform for complex, regioselective transformations. This guide provides a comprehensive overview of its core physicochemical properties, explores the underlying principles of its synthetic utility, delineates a plausible and detailed synthetic protocol, and discusses its strategic application in the development of intricate molecular architectures relevant to drug discovery.

Core Physicochemical & Structural Properties

This compound is a solid, polyhalogenated heterocyclic compound.[1] The precise arrangement of bromine, chlorine, and iodine on the pyridine scaffold is the defining feature that underpins its synthetic value. The fundamental properties of this molecule are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 318.34 g/mol | [1][2][3] |

| Molecular Formula | C₅H₂BrClIN | [1][2][4] |

| CAS Number | 916203-52-6 | [1][2][5] |

| IUPAC Name | This compound | [1] |

| Physical State | Solid | [1] |

| Typical Purity | ≥ 98% | [1] |

| InChI Key | ALKCOVKKTNNOGX-UHFFFAOYSA-N | [1] |

| Canonical SMILES | ClC1=NC=CC(Br)=C1I | [1] |

The Strategic Rationale: Multi-Halogenation and Differential Reactivity

The utility of intermediates like this compound is rooted in the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the reactivity of C-X bonds typically follows the order C-I > C-Br > C-Cl. This predictable hierarchy allows for a stepwise and regioselective functionalization of the pyridine ring, which is a cornerstone of modern synthetic strategy.[6]

-

C-I Bond : The carbon-iodine bond is the most labile and readily undergoes oxidative addition to a Pd(0) catalyst. This enables selective functionalization at the 3-position under relatively mild conditions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings) while leaving the bromo and chloro substituents untouched.

-

C-Br Bond : The carbon-bromine bond is significantly less reactive than the C-I bond but more reactive than the C-Cl bond. After the initial modification at the iodine-bearing position, the bromine at the 4-position can be targeted for a second coupling reaction under slightly more forcing conditions.

-

C-Cl Bond : The carbon-chlorine bond is the most robust, typically requiring specialized catalysts or harsher reaction conditions for activation. This position can be reserved for a final transformation or remain as a stable substituent influencing the electronic properties of the final molecule.

This tiered reactivity transforms this compound from a simple halogenated heterocycle into a sophisticated synthetic linchpin, enabling the controlled and sequential assembly of complex, multi-substituted pyridine derivatives.[6][7]

Caption: Sequential functionalization enabled by differential C-X bond reactivity.

Plausible Synthesis Protocol via Halogen Dance Reaction

While proprietary synthesis routes are common, a scientifically sound approach to a related compound, 5-bromo-2-chloro-4-fluoro-3-iodopyridine, has been published, offering a strong template for a plausible synthesis of the title compound.[8][9] The strategy often involves the deprotonation of a simpler di-halogenated pyridine followed by a "halogen dance" rearrangement and subsequent trapping with an iodine electrophile.

Conceptual Two-Step Synthesis Workflow

-

Directed ortho-Lithiation and Bromination: Starting from a precursor like 2-chloro-3-iodopyridine, a strong, sterically hindered base such as Lithium diisopropylamide (LDA) or a Knochel-Hauser base (TMPMgCl·LiCl) can selectively deprotonate the pyridine ring at the 4-position. Subsequent quenching with a bromine source (e.g., 1,2-dibromotetrafluoroethane) would install the bromide.

-

Iodination: An alternative precursor, such as 4-bromo-2-chloropyridine, could be subjected to directed lithiation at the 3-position, followed by quenching with an iodine source like molecular iodine (I₂) or N-iodosuccinimide (NIS).

Exemplary Experimental Protocol (Hypothetical)

Disclaimer: This protocol is illustrative, based on established chemical principles for similar molecules, and must be adapted and optimized under appropriate laboratory safety protocols.

Objective: To synthesize this compound from 4-bromo-2-chloropyridine.

Materials:

-

4-Bromo-2-chloropyridine (1.0 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (1.1 equiv)

-

2,2,6,6-Tetramethylpiperidine (TMPH) (1.1 equiv)

-

Molecular Iodine (I₂) (1.2 equiv)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Base Preparation (TMPLi): To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add anhydrous THF and 2,2,6,6-tetramethylpiperidine.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium dropwise via syringe. Allow the solution to stir at -78 °C for 15 minutes, then warm to 0 °C for 20 minutes to ensure complete formation of lithium tetramethylpiperidide (TMPLi).

-

Deprotonation: Re-cool the TMPLi solution to -78 °C.

-

Add a solution of 4-bromo-2-chloropyridine in anhydrous THF dropwise to the reaction mixture. Stir for 90 minutes at -78 °C to ensure complete deprotonation at the 3-position.

-

Iodination (Quenching): Prepare a solution of molecular iodine in anhydrous THF.

-

Add the iodine solution dropwise to the reaction mixture at -78 °C. The dark color of the iodine should dissipate upon addition. Stir for an additional 1 hour at this temperature.

-

Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl.

-

Allow the mixture to warm to room temperature. Transfer to a separatory funnel and add ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium thiosulfate (to remove excess iodine), water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude solid via column chromatography on silica gel to yield the final product, this compound.

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. scbt.com [scbt.com]

- 3. chemscene.com [chemscene.com]

- 4. PubChemLite - this compound (C5H2BrClIN) [pubchemlite.lcsb.uni.lu]

- 5. This compound | 916203-52-6 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the ¹H NMR Analysis of 4-Bromo-2-chloro-3-iodopyridine

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-bromo-2-chloro-3-iodopyridine, a polysubstituted heterocyclic compound of significant interest in medicinal chemistry and materials science. This document outlines the theoretical basis for the predicted spectrum, a detailed experimental protocol for data acquisition, and an in-depth discussion of the spectral interpretation. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation of complex organic molecules.

Introduction: The Structural Significance of Substituted Pyridines

The pyridine scaffold is a ubiquitous motif in pharmaceuticals, agrochemicals, and functional materials. The introduction of multiple, distinct halogen substituents onto the pyridine ring, as in the case of this compound, creates a molecule with unique electronic properties and a specific three-dimensional arrangement that can profoundly influence its biological activity and material characteristics. Precise structural confirmation is therefore a critical step in the development of any application for such compounds.

¹H NMR spectroscopy is an unparalleled tool for the unambiguous determination of molecular structure in solution. By probing the magnetic environments of the hydrogen nuclei, we can deduce a wealth of information regarding the electronic distribution within the molecule and the spatial relationships between its constituent atoms. This guide will demonstrate the power of ¹H NMR in the detailed characterization of this compound.

Predicted ¹H NMR Spectrum of this compound

The aromatic region of the ¹H NMR spectrum of this compound is expected to display two distinct signals corresponding to the two protons on the pyridine ring. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the nitrogen atom and the three different halogen substituents. An empirical prediction of the chemical shifts can be made by considering the additive effects of each substituent on the parent pyridine spectrum.

The substituents at positions 2, 3, and 4 will exert both inductive and potential through-space effects on the remaining protons at positions 5 and 6. The chloro group at position 2 is strongly electron-withdrawing, leading to a deshielding of the adjacent proton at position 6. The iodo group at position 3 and the bromo group at position 4 will also contribute to the overall electronic environment.

Based on established substituent effects in pyridine systems, the following chemical shifts and coupling patterns are predicted:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | 7.8 - 8.2 | Doublet | ~5 Hz |

| H-6 | 8.3 - 8.7 | Doublet | ~5 Hz |

Table 1: Predicted ¹H NMR spectral data for this compound.

The multiplicity of each signal is predicted to be a doublet due to coupling with the adjacent proton. The magnitude of the coupling constant (³JHH) between vicinal protons on a pyridine ring is typically in the range of 4-6 Hz.[1][2]

Structural and Coupling Relationship

The through-bond coupling between the H-5 and H-6 protons is the primary determinant of the signal multiplicities. This interaction is visualized in the diagram below.

Figure 1: Molecular structure and key ³J coupling interaction in this compound.

Experimental Protocol for ¹H NMR Data Acquisition

The following protocol provides a robust method for obtaining a high-quality ¹H NMR spectrum of this compound.

Materials and Reagents

-

This compound

-

Deuterated chloroform (CDCl₃), 99.8 atom % D

-

Tetramethylsilane (TMS)

-

NMR tube (5 mm diameter)

-

Pasteur pipette and bulb

-

Small vial

-

Glass wool

Sample Preparation

The quality of the NMR sample is paramount for obtaining a high-resolution spectrum.

-

Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[3][4] CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.[5]

-

Internal Standard: Add one drop of a dilute solution of tetramethylsilane (TMS) in CDCl₃. TMS is the universally accepted internal standard for ¹H NMR, with its signal defined as 0.00 ppm.[6][7][8] It is chemically inert and its sharp singlet signal typically does not overlap with analyte signals.[9]

-

Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

-

Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution into the NMR tube. This can be achieved by passing the solution through a small plug of glass wool placed in a Pasteur pipette.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

Figure 2: Workflow for the preparation of the NMR sample.

NMR Spectrometer Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

-

Pulse Program: A standard single-pulse experiment.

-

Number of Scans: 16 to 64 scans are typically sufficient for a sample of this concentration.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: A range of -1 to 10 ppm is appropriate to capture the aromatic signals and the TMS reference.

-

Temperature: 298 K (25 °C).

Data Processing and Interpretation

Once the free induction decay (FID) is acquired, it must be processed to obtain the frequency-domain spectrum.

-

Fourier Transformation: Apply a Fourier transform to the FID.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

-

Integration: Integrate the area under each signal. The ratio of the integrals for the two aromatic protons should be approximately 1:1.

-

Peak Picking and Coupling Constant Measurement: Identify the chemical shift of each peak and measure the J-coupling constants.

The resulting spectrum should show two doublets in the aromatic region, consistent with the predicted spectrum. The measured chemical shifts and coupling constants can then be compared to the predicted values to confirm the structure of this compound.

Conclusion

This technical guide has provided a comprehensive framework for the ¹H NMR analysis of this compound. By combining theoretical predictions with a detailed experimental protocol, researchers can confidently acquire and interpret the NMR data for this and other complex polysubstituted pyridines. The accurate structural elucidation afforded by ¹H NMR is an indispensable step in the advancement of research and development in fields that utilize such highly functionalized heterocyclic compounds.

References

-

Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy? (2016). Retrieved from [Link]

-

TMS is Superior to Residual CHCl3 for Use as the Internal Reference for Routine 1H NMR Spectra Recorded in CDCl3. (2022). The Journal of Organic Chemistry, 87(2), 905-909. Retrieved from [Link]

-

TMS is Superior to Residual C H Cl3 for Use as the Internal Reference for Routine 1H NMR Spectra Recorded in CDCl3. (2022). The Journal of Organic Chemistry, 87(2), 905–909. Retrieved from [Link]

-

Advantages of TMS To Use As Internal Reference. (n.d.). Scribd. Retrieved from [Link]

-

Deuterated Solvents for NMR. (n.d.). Isotope Science / Alfa Chemistry. Retrieved from [Link]

-

Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. (2023). UCHEM. Retrieved from [Link]

-

Long-range proton spin-spin coupling. (1969). Chemical Reviews, 69(5), 639-681. Retrieved from [Link]

-

NMR chemical shift prediction of pyridines. (n.d.). Stenutz. Retrieved from [Link]

-

The prediction of 1H NMR chemical shifts in organic compounds. (2004). Spectroscopy Europe, 16(5), 8-15. Retrieved from [Link]

-

1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. (n.d.). Modgraph. Retrieved from [Link]

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Retrieved from [Link]

-

Predicting a 1H-NMR Spectrum From The Structure. (2020). Chemistry LibreTexts. Retrieved from [Link]

-

1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. (2000). Magnetic Resonance in Chemistry, 38(4), 288-295. Retrieved from [Link]

-

Determination of Heteronuclear Long-Range 1H±13C and 1H±15N Coupling Constants of Harman by Modified J-HMBC 2D NMR Techniques. (2000). Tetrahedron, 56(40), 7947-7951. Retrieved from [Link]

-

13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. (1997). Journal of Chemical Information and Computer Sciences, 37(5), 958-964. Retrieved from [Link]

-

Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024). Metabolites, 14(5), 295. Retrieved from [Link]

-

13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. (1997). Journal of Chemical Information and Modeling, 37(5), 958-964. Retrieved from [Link]

-

Coupling constants for 1H and 13C NMR. (n.d.). Retrieved from [Link]

-

1H–1H Coupling in Proton NMR. (n.d.). ACD/Labs. Retrieved from [Link]

-

Coupling in H-NMR. (n.d.). University of Calgary. Retrieved from [Link]

-

Prediction of 1H-NMR shifts with Ambit-HNMR software. (2021). Bulgarian Chemical Communications, 53(1), 109-115. Retrieved from [Link]

-

The Investigation of 1H NMR Spectra of 2,3-Dihydro-4-Pyridinones Derived from Bisdemethoxycurcumin. (2011). American Journal of Applied Sciences, 8(10), 982-987. Retrieved from [Link]

-

Coupling Constants Identify Coupled Protons. (2014). Chemistry LibreTexts. Retrieved from [Link]

-

NMR Coupling Constants. (n.d.). Chemical Instrumentation Facility, Iowa State University. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 4. myuchem.com [myuchem.com]

- 5. NMR Solvents [merckmillipore.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. TMS is Superior to Residual C H Cl3 for Use as the Internal Reference for Routine 1H NMR Spectra Recorded in CDCl3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scribd.com [scribd.com]

An In-depth Technical Guide to the 13C NMR Prediction for 4-Bromo-2-chloro-3-iodopyridine

Abstract

This technical guide provides a comprehensive, field-proven methodology for the prediction of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 4-Bromo-2-chloro-3-iodopyridine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the underlying principles and rationale behind the predictive process. We will delve into the utilization of an empirical additive model based on substituent chemical shifts (SCS) derived from experimental data of pyridine and its monosubstituted halo-derivatives. The guide will culminate in a detailed, tabulated prediction for the target molecule, alongside a discussion of potential deviations from additivity. All protocols and claims are substantiated with citations to authoritative literature.

Foundational Principles: Understanding ¹³C Chemical Shifts in Substituted Pyridines

The ¹³C NMR spectrum is a powerful tool for the structural elucidation of organic molecules, providing insights into the electronic environment of each carbon atom. For aromatic heterocyles like pyridine, the chemical shifts of the ring carbons are influenced by the electronegativity of the nitrogen atom and the circulation of π-electrons. The introduction of substituents further perturbs these electronic environments, leading to predictable shifts in the NMR spectrum.

The ¹³C chemical shifts (δ) in pyridine are well-established, with the carbons adjacent to the nitrogen (C2/C6) being the most deshielded due to the inductive effect of the nitrogen atom. The chemical shifts for pyridine in deuterochloroform (CDCl₃) are approximately: C2/C6 at 150 ppm, C3/C5 at 124 ppm, and C4 at 136 ppm.[1] These values serve as the foundation for our predictive model.

The effect of a substituent on the chemical shifts of the ring carbons can be quantified using an additive model.[2] This model assumes that the total change in chemical shift at a particular carbon is the sum of the individual contributions from each substituent. These contributions are known as Substituent Chemical Shifts (SCS) and are determined empirically by comparing the chemical shifts of a substituted compound to the parent compound.

Experimental Protocol: Derivation of Substituent Chemical Shifts (SCS)

To ensure the accuracy of our prediction, we will first derive the SCS values for chloro, bromo, and iodo substituents on the pyridine ring. This is achieved by comparing the experimentally determined ¹³C NMR chemical shifts of monosubstituted pyridines with those of pyridine itself. The solvent for all experimental data is CDCl₃ to maintain consistency.

2.1. Base Chemical Shifts for Pyridine

The experimental ¹³C NMR chemical shifts for pyridine in CDCl₃ are used as the reference values.[1][3][4]

| Carbon | Chemical Shift (δ, ppm) |

| C2/C6 | 149.7 |

| C3/C5 | 123.5 |

| C4 | 135.7 |

2.2. SCS for 2-Chloropyridine

Experimental data for 2-chloropyridine is referenced to derive the SCS of a chloro group at the 2-position.[5][6]

| Carbon | 2-Chloropyridine (δ, ppm) | Pyridine (δ, ppm) | SCS (Δδ, ppm) |

| C2 | 152.8 | 149.7 | +3.1 (ipso) |

| C3 | 124.3 | 123.5 | +0.8 (ortho) |

| C4 | 139.0 | 135.7 | +3.3 (meta) |

| C5 | 122.8 | 123.5 | -0.7 (para) |

| C6 | 149.8 | 149.7 | +0.1 (meta) |

2.3. SCS for 3-Iodopyridine

The SCS for an iodo group at the 3-position are derived from experimental data for 3-iodopyridine.

| Carbon | 3-Iodopyridine (δ, ppm) | Pyridine (δ, ppm) | SCS (Δδ, ppm) |

| C2 | 152.9 | 149.7 | +3.2 (ortho) |

| C3 | 92.5 | 123.5 | -31.0 (ipso) |

| C4 | 142.1 | 135.7 | +6.4 (ortho) |

| C5 | 124.2 | 123.5 | +0.7 (meta) |

| C6 | 147.2 | 149.7 | -2.5 (meta) |

2.4. SCS for 4-Bromopyridine

The SCS for a bromo group at the 4-position are derived from experimental data for 4-bromopyridine.

| Carbon | 4-Bromopyridine (δ, ppm) | Pyridine (δ, ppm) | SCS (Δδ, ppm) |

| C2/C6 | 151.7 | 149.7 | +2.0 (ortho) |

| C3/C5 | 126.8 | 123.5 | +3.3 (meta) |

| C4 | 132.3 | 135.7 | -3.4 (ipso) |

Predictive Workflow for this compound

The prediction of the ¹³C NMR spectrum for this compound is a systematic process of applying the derived SCS values to the base chemical shifts of pyridine. The workflow is visualized in the following diagram:

Caption: Workflow for the prediction of ¹³C NMR chemical shifts.

Detailed Prediction for this compound

The following table details the step-by-step calculation for each carbon atom in the target molecule.

| Carbon | Base δ (Pyridine) | Δδ (2-Chloro) | Δδ (3-Iodo) | Δδ (4-Bromo) | Predicted δ |

| C2 | 149.7 | +3.1 (ipso) | +3.2 (ortho) | +2.0 (meta) | 158.0 |

| C3 | 123.5 | +0.8 (ortho) | -31.0 (ipso) | +3.3 (ortho) | 96.6 |

| C4 | 135.7 | +3.3 (meta) | +6.4 (ortho) | -3.4 (ipso) | 142.0 |

| C5 | 123.5 | -0.7 (para) | +0.7 (meta) | +3.3 (meta) | 126.8 |

| C6 | 149.7 | +0.1 (meta) | -2.5 (meta) | +2.0 (ortho) | 149.3 |

Discussion of Potential Non-Additivity Effects

While the additive model provides a strong foundational prediction, it is crucial to acknowledge potential deviations. In highly substituted systems like this compound, steric hindrance between adjacent bulky substituents (the "ortho effect") can cause distortions in the ring geometry and alter the electronic distribution. Specifically, the proximity of the chloro, iodo, and bromo groups may lead to through-space interactions that are not accounted for in the simple additive model. These effects are particularly challenging to predict empirically and often require computational methods for more accurate modeling.[7][8]

Advanced Predictive Methodologies

For enhanced accuracy, particularly in drug development and structural confirmation, computational approaches are recommended. Methods such as Density Functional Theory (DFT) with the Gauge-Including Atomic Orbital (GIAO) method can provide highly accurate predictions of NMR chemical shifts by calculating the magnetic shielding tensors of the nuclei.[9][10] Machine learning models, trained on large datasets of experimental NMR data, are also emerging as powerful predictive tools.[11][12][13]

Conclusion

This guide has outlined a systematic and scientifically grounded approach to predicting the ¹³C NMR spectrum of this compound using an empirical additive model. The predicted chemical shifts are: C2: 158.0 ppm, C3: 96.6 ppm, C4: 142.0 ppm, C5: 126.8 ppm, and C6: 149.3 ppm . While this method provides a robust estimate, researchers should consider the potential for non-additivity effects in this sterically crowded molecule and employ computational methods for validation where high accuracy is paramount.

References

-

The Royal Society of Chemistry. (n.d.). 13C NMR (CDCl3, 125 MHz) δ 14.3, 6. Retrieved from [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

- Kalinowski, H. O., Berger, S., & Braun, S. (1988). Carbon-13 NMR Spectroscopy. John Wiley & Sons.

-

Preprints.org. (n.d.). Supplementary Information. Retrieved from [Link]

-

Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Supporting Information. (n.d.). 1H NMR and 13C NMR spectra were recorded in CDCl3 or CDCl3 and CCl4 as solvent on 300 MHz or 500 MHz spectrometer. Retrieved from [Link]

-

ResearchGate. (n.d.). Calculated and experimental 13 C NMR chemical shifts. Retrieved from [Link]

-

Supporting Information. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Retrieved from [Link]

- Kleinpeter, E., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 716-723.

-

HMDB. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Chloropyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Semantic Scholar. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

- Maciel, G. E., & Natterstad, J. J. (1965). A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. The Journal of Chemical Physics, 42(8), 2752-2759.

- Krivdin, L. B. (2019). Computational protocols for calculating 13C NMR chemical shifts. Progress in Nuclear Magnetic Resonance Spectroscopy, 112-113, 103-156.

-

The Royal Society of Chemistry. (n.d.). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Retrieved from [Link]

-

National Institutes of Health. (n.d.). From NMR to AI: Fusing 1H and 13C Representations for Enhanced QSPR Modeling. Retrieved from [Link]

- Garkani-Nejad, Z., & Ahmadvand, M. (2012). Application of multivariate image analysis in modeling (13) C-NMR chemical shifts of mono substituted pyridines. Magnetic Resonance in Chemistry, 50(1), 7-15.

-

ResearchGate. (n.d.). Experimental and calculated 13 C-NMR chemical shifts, CDCl3,δ from TMS, conformers I and II, compound 1. Retrieved from [Link]

-

Defense Technical Information Center. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

HMDB. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]

-

NMRDB.org. (n.d.). CASPRE - 13C NMR Predictor. Retrieved from [Link]

-

IIT Delhi. (n.d.). 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015). Calculated 13C NMR Shifts of brominated Carbons. Retrieved from [Link]

-

OUCI. (n.d.). Computational protocols for calculating 13C NMR chemical shifts. Retrieved from [Link]

-

Compound Interest. (n.d.). A guide to 13C NMR chemical shift values. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR (CDCl3, 101 MHz) of compound (R)-3. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Optimized prediction of 13C-NMR spectra using increments. Comparison with other methods. Retrieved from [Link]

-

MDPI. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of monosubstituted pyridines. Retrieved from [Link]

Sources

- 1. testbook.com [testbook.com]

- 2. mdpi.com [mdpi.com]

- 3. Pyridine(110-86-1) 13C NMR spectrum [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-Chloropyridine(109-09-1) 13C NMR [m.chemicalbook.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]

- 9. Computational protocols for calculating 13C NMR chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Computational protocols for calculating 13C NMR chemical shifts [ouci.dntb.gov.ua]

- 11. From NMR to AI: Fusing 1H and 13C Representations for Enhanced QSPR Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Application of multivariate image analysis in modeling (13) C-NMR chemical shifts of mono substituted pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. CASPRE [caspre.ca]

An In-Depth Technical Guide to the Mass Spectrometry of 4-Bromo-2-chloro-3-iodopyridine

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Analytical Imperative for Complex Halogenated Heterocycles

In the landscape of modern drug discovery and development, the structural elucidation of complex molecules is a cornerstone of ensuring safety, efficacy, and quality. Polyhalogenated heterocyclic compounds, such as 4-bromo-2-chloro-3-iodopyridine, are increasingly prevalent as key intermediates and active pharmaceutical ingredients (APIs). Their unique electronic properties and synthetic versatility make them valuable scaffolds in medicinal chemistry. However, the very features that make them attractive also present significant analytical challenges. Characterizing these molecules, and crucially, their potential impurities, demands a sophisticated and nuanced approach. Mass spectrometry, with its unparalleled sensitivity and structural insight, stands as an indispensable tool in this endeavor.[1][2][3]

This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of the mass spectrometric analysis of this compound. It moves beyond a simple recitation of methods to offer a deep dive into the "why" behind the "how"—explaining the causal relationships between molecular structure, ionization dynamics, and spectral output. The protocols and interpretations presented herein are designed to be self-validating, grounded in the fundamental principles of mass spectrometry and supported by authoritative references.

Section 1: The Foundational Challenge - A Molecule of Isotopic Complexity

The first and most critical aspect to consider in the mass spectrometric analysis of this compound is its unique and highly characteristic isotopic signature. The presence of three different halogen atoms—bromine, chlorine, and iodine—each with distinct isotopic distributions, creates a complex but highly informative pattern in the mass spectrum. Understanding this pattern is fundamental to confirming the presence and elemental composition of the target molecule.

The Isotopic Abundances of Bromine, Chlorine, and Iodine

The natural isotopic abundances of the halogens present in the target molecule are as follows:

| Element | Isotope | Natural Abundance (%) |

| Chlorine | 35Cl | 75.77 |

| 37Cl | 24.23 | |

| Bromine | 79Br | 50.69 |

| 81Br | 49.31 | |

| Iodine | 127I | 100 |

Data sourced from various established chemical data repositories.

Iodine is monoisotopic, meaning it exists as a single stable isotope, 127I.[4] Chlorine has two stable isotopes, 35Cl and 37Cl, in an approximate 3:1 ratio.[5][6][7][8] Bromine also has two stable isotopes, 79Br and 81Br, in a nearly 1:1 ratio.[5][6][7][8]

Predicting the Molecular Ion Cluster

The combination of these isotopic patterns results in a distinctive molecular ion (M+) cluster. For this compound (C₅H₂BrClIN), the theoretical monoisotopic mass is 318.34 g/mol .[9][10] The presence of both bromine and chlorine will lead to M, M+2, and M+4 peaks, with the relative intensities determined by the combined probabilities of the different isotopic combinations. The most abundant peak in the cluster will correspond to the molecule containing the most abundant isotopes: 12C, 1H, 79Br, 35Cl, 127I, and 14N.

A simplified prediction of the major peaks in the molecular ion cluster is presented below:

| Ion | Contributing Isotopes | Approximate m/z | Expected Relative Intensity |

| M | 79Br, 35Cl | 318 | High |

| M+2 | 81Br, 35Cl or 79Br, 37Cl | 320 | Highest |

| M+4 | 81Br, 37Cl | 322 | Moderate |

This predictable and unique isotopic signature is a powerful tool for the initial identification of this compound in a complex mixture.

Caption: Predicted molecular ion cluster for this compound.

Section 2: Ionization Techniques - Tailoring the Approach to the Analyte

The choice of ionization technique is a critical experimental decision that directly influences the quality and type of data obtained. For a molecule like this compound, both "hard" and "soft" ionization methods have their merits and should be considered based on the analytical goal.[11]

Electron Ionization (EI) - The Hard Approach for Fragmentation Insights

Electron Ionization (EI) is a classic, high-energy ionization technique that involves bombarding the analyte with a beam of energetic electrons (typically 70 eV).[11][12] This "hard" ionization method imparts significant internal energy to the molecule, leading to extensive and often predictable fragmentation.[13]

Causality behind choosing EI:

-

Structural Elucidation: The fragmentation patterns generated by EI are highly reproducible and can be interpreted to deduce the structure of the molecule.[13] The cleavage of the weakest bonds and the formation of stable fragment ions provide a roadmap of the molecular architecture.

-

Library Matching: EI mass spectra are the standard for mass spectral libraries (e.g., NIST), allowing for confident identification of known compounds.

-

Impurity Identification: Fragmentation patterns can help in identifying and characterizing structurally related impurities.

Expected Fragmentation Pathways under EI:

The fragmentation of this compound under EI is likely to be dominated by the cleavage of the carbon-halogen bonds, which are the weakest bonds in the molecule. The relative lability of these bonds generally follows the order C-I > C-Br > C-Cl.

Caption: Predicted primary fragmentation pathways of this compound under electron ionization.

Electrospray Ionization (ESI) - The Soft Approach for Molecular Weight Determination

Electrospray Ionization (ESI) is a "soft" ionization technique that is particularly well-suited for polar and thermally labile molecules.[11][14][15] It typically generates protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation.

Causality behind choosing ESI:

-

Accurate Molecular Weight: ESI provides a clear and unambiguous determination of the molecular weight of the parent compound.[15]

-

LC-MS Compatibility: ESI is the ionization source of choice for liquid chromatography-mass spectrometry (LC-MS), which is essential for the analysis of complex mixtures and impurity profiling.[1][2]

-

Analysis of Polar Metabolites and Degradants: In a drug development context, ESI is ideal for identifying polar metabolites and degradation products that may not be amenable to GC-MS analysis.

Experimental Protocol for ESI-MS Analysis:

-

Sample Preparation: Dissolve a small amount of this compound in a suitable solvent system, such as a mixture of acetonitrile and water with a small amount of formic acid to promote protonation.

-

Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

ESI Source Parameters:

-

Capillary Voltage: Optimize in the range of 3-5 kV to achieve a stable spray.

-

Nebulizing Gas: Use nitrogen at a pressure sufficient to generate a fine aerosol.

-

Drying Gas: Employ heated nitrogen to aid in desolvation.

-

-

Mass Analyzer: Scan a mass range that encompasses the expected m/z of the protonated molecule ([M+H]⁺).

Section 3: Advanced Mass Spectrometric Techniques for Unambiguous Characterization

For a comprehensive and regulatory-compliant characterization of this compound, particularly in a pharmaceutical setting, advanced mass spectrometric techniques are indispensable.

High-Resolution Mass Spectrometry (HRMS) - The Key to Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or five decimal places.[16][17] This level of precision allows for the unambiguous determination of the elemental composition of an ion. For a molecule containing multiple halogens, HRMS is crucial for confirming the molecular formula and distinguishing it from other potential isobaric compounds.

The Power of HRMS:

By comparing the experimentally measured accurate mass of the molecular ion to the theoretical exact mass calculated for the proposed elemental formula (C₅H₂BrClIN), a high degree of confidence in the compound's identity can be achieved.

| Ion Formula | Theoretical Exact Mass (m/z) |

| [C₅H₂⁷⁹Br³⁵ClIN]⁺ | 318.8285 |

| [C₅H₂⁸¹Br³⁵ClIN]⁺ | 320.8264 |

| [C₅H₂⁷⁹Br³⁷ClIN]⁺ | 320.8255 |

| [C₅H₂⁸¹Br³⁷ClIN]⁺ | 322.8235 |

Note: These are representative theoretical exact masses. The actual measured values will be used for elemental composition determination.

Tandem Mass Spectrometry (MS/MS) - Probing the Structure Through Fragmentation

Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation that involves multiple stages of mass analysis.[18][19] In a typical MS/MS experiment, a specific precursor ion (e.g., the molecular ion or a protonated molecule) is selected, subjected to fragmentation, and the resulting product ions are then mass-analyzed.[19]

Workflow for MS/MS Analysis:

-

Precursor Ion Selection: In the first mass analyzer, the molecular ion cluster of this compound is isolated.

-

Collision-Induced Dissociation (CID): The selected precursor ions are passed into a collision cell containing an inert gas (e.g., argon or nitrogen). Collisions with the gas molecules induce fragmentation of the precursor ions.

-

Product Ion Analysis: The resulting product ions are then separated and detected in the second mass analyzer, generating a product ion spectrum.

Caption: A schematic representation of the tandem mass spectrometry (MS/MS) workflow.

The product ion spectrum provides detailed information about the connectivity of the atoms within the molecule, allowing for the confirmation of the substitution pattern on the pyridine ring and the identification of specific fragment ions corresponding to the loss of each halogen.

Conclusion: A Multi-faceted Approach for Comprehensive Characterization

The mass spectrometric analysis of this compound is a prime example of the need for a multi-faceted and intellectually rigorous approach to the characterization of complex molecules. A thorough understanding of isotopic patterns is the foundation upon which all subsequent analyses are built. The judicious selection of ionization techniques—the hard fragmentation of EI for structural detail and the soft ionization of ESI for molecular weight confirmation—provides complementary and essential pieces of the analytical puzzle. Finally, the application of advanced techniques such as HRMS for unambiguous elemental composition and MS/MS for detailed structural elucidation ensures the highest level of confidence in the identity and purity of this important chemical entity. For researchers and drug development professionals, a deep appreciation of these principles and their practical application is paramount to achieving scientific excellence and ensuring the quality of pharmaceutical products.

References

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.

- Niessen, W. M. A. (2001).

- de Hoffmann, E., & Stroobant, V. (2007).

- Gross, J. H. (2011). Mass Spectrometry: A Textbook. Springer.

- Lee, T. A. (Ed.). (1998). A Mass Spectrometry Primer. CRC Press.

- Watson, J. T., & Sparkman, O. D. (2007).

- Kinter, M., & Sherman, N. E. (2000). Protein Sequencing and Identification Using Tandem Mass Spectrometry. John Wiley & Sons.

- Dass, C. (2007). Fundamentals of Contemporary Mass Spectrometry. John Wiley & Sons.

-

Marshall, A. G., & Hendrickson, C. L. (2008). High-resolution mass spectrometers. Annual review of analytical chemistry, 1, 579–599. [Link]

- Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. John Wiley & Sons.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

Mass Spectrometry of Halogen Compounds. (n.d.). In Chemistry LibreTexts. Retrieved from [Link]

-

Isotopic Abundance. (n.d.). In NIST Chemistry WebBook. Retrieved from [Link]

-

Tandem mass spectrometric accurate mass performance of time-of-flight and Fourier transform ion cyclotron resonance mass spectrometry: a case study with pyridine derivatives. (2005). Journal of the American Society for Mass Spectrometry, 16(3), 331–343. [Link]

Sources

- 1. chimia.ch [chimia.ch]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. veeprho.com [veeprho.com]

- 4. GCMS Section 6.5 [people.whitman.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. ms isotopes: Br and Cl [employees.csbsju.edu]

- 7. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrixscientific.com]

- 10. scbt.com [scbt.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 13. rroij.com [rroij.com]

- 14. Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration | PLOS One [journals.plos.org]

- 16. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 17. Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS) - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]

- 18. Tandem mass spectrometric accurate mass performance of time-of-flight and Fourier transform ion cyclotron resonance mass spectrometry: a case study with pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Solubility of 4-Bromo-2-chloro-3-iodopyridine

<_ _>

Abstract

4-Bromo-2-chloro-3-iodopyridine is a highly functionalized heterocyclic compound with significant potential as a building block in the synthesis of novel pharmaceutical and agrochemical agents.[1] Its utility in complex organic synthesis is predicated on a thorough understanding of its physicochemical properties, most notably its solubility in various solvent systems. This guide provides a comprehensive framework for determining the solubility of this compound, addressing the current gap in publicly available quantitative data. By presenting a detailed, field-proven experimental protocol, this document equips researchers, scientists, and drug development professionals with the necessary tools to generate reliable and reproducible solubility profiles. The methodologies outlined herein are grounded in established principles of physical chemistry and are designed to ensure scientific integrity and data accuracy.

Introduction: The Significance of Solubility in Drug Discovery and Development

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[2] For a compound like this compound, which serves as a key intermediate, understanding its solubility is paramount for several reasons:

-

Reaction Condition Optimization: The choice of solvent is crucial for achieving optimal reaction kinetics, yield, and purity in subsequent synthetic steps.

-

Purification Strategy: Solubility data informs the selection of appropriate solvent systems for crystallization, extraction, and chromatographic purification.[3]

-

Formulation Development: In the later stages of drug development, solubility in various excipients and physiological media is a key consideration for designing effective dosage forms.[2]

-

Predictive Modeling: Experimental solubility data can be used to develop and validate in silico models that predict the behavior of related compounds, thereby accelerating the discovery process.

Given the absence of extensive published solubility data for this compound, this guide provides a robust experimental workflow for its determination.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for designing a comprehensive solubility study.

| Property | Value | Source |

| Molecular Formula | C₅H₂BrClIN | [4][5] |

| Molecular Weight | 318.34 g/mol | [4][5] |

| Appearance | Solid | [4] |

| CAS Number | 916203-52-6 | [4] |

The presence of three different halogen substituents on the pyridine ring suggests a complex interplay of electronic and steric effects that will influence its interaction with various solvents. The pyridine nitrogen introduces a polar and basic site, while the halogenated aromatic ring contributes to its lipophilicity.

Theoretical Considerations for Solvent Selection

The principle of "like dissolves like" provides a useful starting point for selecting a diverse range of solvents for solubility testing.[3] This principle suggests that solutes will have higher solubility in solvents with similar polarity. Therefore, a well-designed solubility study should include solvents that span a wide range of polarities.

Table 2: Proposed Solvents for Solubility Determination

| Solvent | Polarity Index | Rationale |

| Water | 10.2 | Universal, highly polar solvent; important for assessing aqueous solubility and potential for biopharmaceutical applications.[6] |

| Methanol | 5.1 | Polar protic solvent, capable of hydrogen bonding. |

| Ethanol | 4.3 | Polar protic solvent, commonly used in pharmaceutical formulations. |

| Isopropanol | 3.9 | Less polar protic solvent. |

| Acetonitrile | 5.8 | Polar aprotic solvent. |

| Acetone | 5.1 | Polar aprotic solvent. |

| Dichloromethane (DCM) | 3.1 | Non-polar solvent, commonly used in organic synthesis. |

| Toluene | 2.4 | Non-polar aromatic solvent. |

| Hexane | 0.1 | Non-polar aliphatic solvent. |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Highly polar aprotic solvent, known for its ability to dissolve a wide range of compounds. |

| N,N-Dimethylformamide (DMF) | 6.4 | Polar aprotic solvent. |

Furthermore, for compounds with ionizable functional groups, determining solubility as a function of pH is crucial.[7] The pyridine nitrogen in this compound is basic and can be protonated in acidic conditions. Therefore, assessing solubility in aqueous buffers of varying pH is recommended.[8]

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The saturation shake-flask method is a widely accepted and reliable technique for determining the equilibrium (or thermodynamic) solubility of a compound.[7][9] This method involves agitating an excess of the solid compound in a specific solvent until equilibrium is reached, followed by quantification of the dissolved solute in the supernatant.

Materials and Equipment

-

This compound (purity ≥ 98%)

-

Selected solvents (analytical grade or higher)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

pH meter (for aqueous solubility determination)

Experimental Workflow

The following diagram illustrates the key steps in the equilibrium solubility determination process.

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Methodology

-

Preparation of Vials: Add an excess amount of solid this compound to a series of vials (in triplicate for each solvent). The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[7]

-

Solvent Addition: Add a precise volume (e.g., 2 mL) of the desired solvent to each vial.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm) for a sufficient period (typically 24-48 hours) to reach equilibrium.[10]

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed to allow for the settling of the excess solid. For finer suspensions, centrifugation may be necessary.

-

Sample Collection and Preparation: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent (usually the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.

-

Quantification: Analyze the diluted samples using a validated HPLC method. The concentration of this compound is determined by comparing the peak area to a standard curve prepared from accurately weighed standards.

Data Analysis and Presentation

The solubility of this compound in each solvent should be reported in standard units such as mg/mL or mol/L. The results should be presented in a clear and concise tabular format, including the mean solubility and the standard deviation for the triplicate measurements.

Table 3: Example Data Presentation for Solubility of this compound at 25 °C

| Solvent | Mean Solubility (mg/mL) | Standard Deviation |

| Water | Experimental Value | Experimental Value |

| Methanol | Experimental Value | Experimental Value |

| Ethanol | Experimental Value | Experimental Value |

| ... | ... | ... |

Safety Considerations

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves, when handling this compound and the organic solvents.[13]

-

Ventilation: All handling of the compound and solvents should be performed in a well-ventilated fume hood.[14]

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[13] In case of contact, rinse the affected area immediately with plenty of water.[12][15]

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[11]

It is imperative to consult the specific SDS provided by the supplier before commencing any experimental work.

Conclusion and Future Directions

This technical guide provides a comprehensive and scientifically rigorous framework for determining the solubility of this compound. By following the detailed experimental protocol, researchers can generate reliable and reproducible solubility data that will be invaluable for the advancement of their research and development projects.

Future work could involve expanding the solubility studies to include a wider range of temperatures, which would allow for the determination of the thermodynamic parameters of dissolution. Additionally, investigating the solubility in various co-solvent systems and in the presence of excipients would provide further insights for formulation development.

References

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility | SALTISE. (n.d.).

- Solubility of Organic Compounds. (2023, August 31).

- 4-Bromo-2-chloropyridine | C5H3BrClN | CID 3847770 - PubChem. (n.d.).

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. (n.d.).

- Annex 4 - World Health Organization (WHO). (n.d.).

- 4-BROMO-3-CHLOROPYRIDINE - ChemBK. (2024, April 9).

- <1236> Solubility Measurements - USP-NF. (2016, September 30).

- Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed. (2018, February 6).

- SAFETY DATA SHEET - Sigma-Aldrich. (n.d.).

- Ask a Formulator: What is the Purpose and Approach to Solubility Studies? - Dow Development Labs. (n.d.).

- This compound - Fluorochem. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (2021, December 25).

- SAFETY DATA SHEET - TCI Chemicals. (2025, May 13).

- 5-Bromo-2-chloro-3-iodopyridine - CymitQuimica. (n.d.).

- This compound, CAS 916203-52-6 | SCBT. (n.d.).

- 3-Bromo-2-iodopyridine - AK Scientific, Inc. (n.d.).

- 4-bromo-3-chloropyridine - Chem-Impex. (n.d.).

- An In-depth Technical Guide to the Solubility and Stability of 2-Bromo-4-iodopyridine - Benchchem. (n.d.).

- 916203-52-6|this compound|BLD Pharm. (n.d.).

- CAS:916203-52-6 | this compound - Henan Alfa Chemical Co., Ltd. (n.d.).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. One moment, please... [dowdevelopmentlabs.com]

- 3. chem.ws [chem.ws]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. scbt.com [scbt.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. who.int [who.int]

- 9. Solubility Measurements | USP-NF [uspnf.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. aksci.com [aksci.com]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Stability and Storage of 4-Bromo-2-chloro-3-iodopyridine

Introduction

4-Bromo-2-chloro-3-iodopyridine is a highly functionalized heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. Its unique substitution pattern, featuring three different halogen atoms on the pyridine ring, makes it a versatile building block in organic synthesis, particularly in the construction of complex pharmaceutical and agrochemical molecules. The differential reactivity of the carbon-halogen bonds allows for selective sequential functionalization, providing a powerful tool for the synthesis of novel compounds.

This technical guide provides a comprehensive overview of the stability and proper storage of this compound. Understanding the stability profile of this reagent is critical for ensuring its integrity, obtaining reliable and reproducible experimental results, and maintaining a safe laboratory environment. The information presented herein is a synthesis of available data for the compound and well-established principles for structurally related halogenated pyridines.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage.

| Property | Value | Source(s) |

| CAS Number | 916203-52-6 | [1][2] |

| Molecular Formula | C₅H₂BrClIN | [1][2] |

| Molecular Weight | 318.34 g/mol | [1][2] |

| Appearance | Solid | [2] |

| Purity | Typically ≥95% | [3] |

Spectroscopic Characterization:

The identity and purity of this compound can be confirmed by spectroscopic methods. Proton Nuclear Magnetic Resonance (¹H NMR) spectral data is available and serves as a primary characterization tool.[4]

Stability Profile

The stability of this compound is influenced by several factors, including temperature, light, and moisture. While specific stability studies on this particular tri-substituted pyridine are not extensively available in public literature, its stability profile can be inferred from data on other halogenated pyridines and general principles of organic chemistry.

Thermal Stability

Halogenated aromatic compounds generally exhibit moderate to high thermal stability.[5] However, elevated temperatures can promote decomposition. For polysubstituted pyridines, the thermal stability can be influenced by the nature and position of the substituents. While specific thermal decomposition studies for this compound are not available, it is prudent to avoid prolonged exposure to high temperatures.

Key Considerations:

-

Decomposition Onset: The temperature at which decomposition begins is not documented. It is recommended to handle the compound at ambient or refrigerated temperatures.

-

Hazardous Decomposition Products: Upon thermal decomposition, halogenated organic compounds can release toxic and corrosive fumes, including hydrogen halides (HCl, HBr, HI), nitrogen oxides, and carbon oxides.

Photostability

Many halogenated aromatic compounds are susceptible to photodegradation, and this compound is expected to be light-sensitive. The energy from UV or visible light can induce the cleavage of the carbon-halogen bonds, with the C-I bond being the most susceptible to photolysis due to its lower bond dissociation energy compared to C-Br and C-Cl bonds.

A study on the photolytic destruction of 2-halogenated pyridines demonstrated that these compounds undergo rapid dehalogenation under UV irradiation.[6] The primary degradation pathway involved the formation of 2-hydroxypyridine.[6] Although this compound is more complex, a similar susceptibility to photodegradation, likely initiating at the C-I bond, is anticipated.

dot

Caption: Proposed initial steps of photodegradation.

Hydrolytic Stability

The hydrolytic stability of this compound is a critical consideration, especially when used in aqueous or protic solvent systems. The pyridine ring is susceptible to nucleophilic attack, and this reactivity is enhanced by the presence of electron-withdrawing halogen substituents.

While specific hydrolysis data for this compound is not available, general principles suggest that the rate of hydrolysis will be dependent on the pH of the medium. Halogenated pyridines can undergo nucleophilic aromatic substitution where a halogen is displaced by a hydroxide ion. The ease of displacement generally follows the trend I > Br > Cl. Therefore, the C-I bond is the most likely site for initial hydrolytic attack. It is expected that the compound will exhibit lower stability in basic aqueous solutions.[7]

Recommended Storage and Handling

Proper storage and handling are paramount to preserving the quality and ensuring the safety of this compound. The following recommendations are based on best practices for handling air- and light-sensitive halogenated organic compounds.

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8 °C. | To minimize thermal degradation and preserve long-term stability. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | To prevent potential oxidation and reaction with atmospheric moisture. |

| Light | Store in a tightly sealed, opaque or amber glass container in a dark place. | To protect from photodegradation.[7] |

| Moisture | Keep container tightly closed in a dry and well-ventilated place. | To prevent hydrolysis. |

dot

Caption: Key storage parameters for this compound.

Handling Procedures

Due to its potential toxicity and reactivity, this compound should be handled with care in a well-ventilated area, preferably within a fume hood.

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).

-